molecular formula C22H32N6O3 B2614477 8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896840-81-6

8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2614477
CAS No.: 896840-81-6
M. Wt: 428.537
InChI Key: FHSKJPWPGOAKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic chemical compound designed for research applications. Its molecular structure is based on a purine-dione core, a scaffold known to be of significant interest in medicinal chemistry for its potential to interact with various biological targets. The compound features specific modifications, including a cyclohexyl group at the 8-position and a morpholinoethyl chain at the 3-position, which are intended to fine-tune its properties such as solubility and binding affinity. Compounds with similar structural motifs, such as imidazo[2,1-f]purine-diones, have been investigated for their role in modulating protein kinase activity, which is a crucial pathway in cell signaling . Kinase inhibitors are valuable tools for studying cellular processes and are explored in various research areas, including oncology. This product is provided as a high-purity material to ensure consistency and reliability in experimental settings. Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or as a molecular probe for biochemical and cell-based assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

6-cyclohexyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3/c1-15-16(2)28-18-19(23-21(28)27(15)17-7-5-4-6-8-17)24(3)22(30)26(20(18)29)10-9-25-11-13-31-14-12-25/h17H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKJPWPGOAKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-f]purine core, followed by the introduction of the cyclohexyl, trimethyl, and morpholinoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Critical Analysis of Substituent Effects

8-Position Modifications: Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound provides greater steric bulk and lipophilicity compared to 2-chlorophenylaminoethyl () or dihydroisoquinolinyl (). This may reduce off-target interactions but could limit water solubility . Morpholinoethyl vs. Alkyl Chains: The 2-morpholinoethyl group (shared with ) introduces hydrogen-bonding capacity, which may enhance solubility and blood-brain barrier penetration compared to purely hydrophobic substituents like butyl () .

3-Position Substituents: Morpholinoethyl vs. Isobutyl: The target’s 3-morpholinoethyl group likely confers better solubility than the isobutyl group in , though the latter may improve membrane permeability .

Biological Activity Trends: PDE Inhibition: Compounds with bulky 8-position groups (e.g., dihydroisoquinolinyl in ) show strong PDE4B1/PDE10A inhibition, suggesting the target’s cyclohexyl group may similarly enhance enzyme binding . Receptor Selectivity: Chlorophenylaminoethyl () and trifluoromethylphenyl () groups are associated with serotonin/dopamine receptor modulation, while morpholinoethyl (target, ) may shift selectivity toward kinases or other targets .

Research Findings and Implications

  • : Dihydroisoquinolinyl derivatives exhibit nanomolar-range PDE4B1 inhibition (IC₅₀ = 12 nM), highlighting the importance of bulky 8-position substituents for enzyme activity .
  • : The morpholinoethyl group improves aqueous solubility (logP ~1.8) compared to alkylated analogs (logP ~2.5), critical for CNS drug development .
  • : SAR studies of trifluoromethylphenylpiperazinyl derivatives demonstrate that electron-withdrawing groups at the 7-position enhance serotonin receptor binding (Ki < 50 nM), contrasting with the target’s unsubstituted 7-methyl group .

Biological Activity

8-Cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications related to mood disorders.

  • Molecular Formula : C14H20N4O2
  • Molecular Weight : 276.34 g/mol
  • Structure : The compound features a complex structure that includes a purine core modified with cyclohexyl and morpholinoethyl groups.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities primarily through its interaction with serotonin receptors and phosphodiesterase (PDE) inhibition.

1. Serotonin Receptor Affinity

Studies have demonstrated that derivatives of this compound show affinity for serotonin receptors, specifically:

  • 5-HT1A Receptors : These receptors are implicated in the modulation of mood and anxiety.
  • 5-HT7 Receptors : Involved in various neurological processes including circadian rhythms and cognitive functions.

In vitro assays revealed that certain derivatives display potent activity at these receptors, suggesting their potential as antidepressant agents .

2. Phosphodiesterase Inhibition

The compound also acts as an inhibitor of phosphodiesterases (PDE), particularly:

  • PDE4B and PDE10A : Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways associated with mood regulation and cognitive function. The inhibition profile indicates that while the compound has some inhibitory action on PDEs, it is more selective towards serotonin receptor binding .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

Case Study 1: Antidepressant Activity

A study published in 2016 assessed the antidepressant potential of a related derivative in a forced swim test (FST) model in mice. The results indicated that the compound exhibited significant antidepressant-like effects at doses as low as 2.5 mg/kg, outperforming standard anxiolytics such as diazepam .

Case Study 2: Anxiolytic Effects

In addition to its antidepressant properties, the same compound demonstrated anxiolytic effects in behavioral tests. This suggests that it may offer dual therapeutic benefits for treating mood disorders characterized by both anxiety and depression .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been evaluated using human liver microsomes. Key findings include:

  • Lipophilicity : The compound exhibits favorable lipophilic properties which may enhance its bioavailability.
  • Metabolic Stability : Initial assessments indicate reasonable metabolic stability; however, further studies are needed to fully characterize its metabolic pathways and half-life in vivo .

Summary Table of Biological Activities

Activity TypeMechanismObserved Effects
Serotonin ReceptorAgonist/Antagonist at 5-HT1A/5-HT7Antidepressant-like effects
PhosphodiesteraseInhibition of PDE4B/PDE10AIncreased cAMP levels
Anxiolytic EffectsBehavioral modulationReduced anxiety behaviors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.